molecular formula C10H9ClN2O2 B1445475 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride CAS No. 210962-27-9

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Cat. No.: B1445475
CAS No.: 210962-27-9
M. Wt: 224.64 g/mol
InChI Key: DMEBQUANGLKZAN-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an imidazole ring at the 4-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzoic acid with imidazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) and requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization from ethanol or other suitable solvents are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme function or the stabilization of metal complexes, which is crucial in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    4-(1H-Imidazol-1-yl)benzoic acid hydrochloride: Similar in structure but with the imidazole ring attached at a different position.

    4-(1H-Benzimidazol-2-yl)benzoic acid: Contains a benzimidazole ring instead of an imidazole ring.

    4-(1H-Imidazol-4-yl)benzoic acid: Another positional isomer with the imidazole ring at the 4-position.

Uniqueness: 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(1H-imidazol-2-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBQUANGLKZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739123
Record name 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210962-27-9
Record name Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210962-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

160 mg (0.74 mmol) of ethyl 4-(2-1H-imidazolyl)benzoate was heated under reflux in 4 ml of hydrochloric acid and 8 ml of acetic acid Three hours after, the solvent was evaporated to obtain the title compound.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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